molecular formula C15H16O4 B192454 7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one CAS No. 38409-28-8

7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one

Cat. No.: B192454
CAS No.: 38409-28-8
M. Wt: 260.28 g/mol
InChI Key: JZRVCRZHZQXYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one: is a complex organic compound belonging to the benzopyran family This compound is characterized by the presence of a benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and oxiranyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzopyran ring, potentially converting it to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the oxiranyl group is particularly interesting for its potential interactions with biological targets.

Medicine: In medicine, the compound and its derivatives are investigated for their therapeutic potential. Research focuses on their ability to modulate biological pathways and their efficacy in treating various diseases.

Properties

IUPAC Name

6-[(3,3-dimethyloxiran-2-yl)methyl]-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2)13(19-15)7-10-6-9-4-5-14(16)18-12(9)8-11(10)17-3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRVCRZHZQXYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=C3C(=C2)C=CC(=O)O3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346473
Record name 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38409-28-8
Record name 2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one
Reactant of Route 2
7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one
Reactant of Route 3
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7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one
Reactant of Route 4
7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one
Reactant of Route 5
7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one
Reactant of Route 6
Reactant of Route 6
7-Methoxy-6-(3,3-dimethyloxiranylmethyl)-2H-1-benzopyran-2-one

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